Iomeprol belongs to the class of iodinated contrast media. It is synthesized from 5-amino-2,4,6-triiodoisophthalic acid as a primary starting material. The compound is classified under the category of non-ionic contrast agents, which are preferred in clinical settings due to their lower incidence of adverse reactions compared to ionic counterparts .
The synthesis of Iomeprol can be achieved through several methods involving multiple chemical reactions:
These methods highlight the complexity of Iomeprol's synthesis, requiring precise control over reaction conditions to achieve high yields and purity.
Iomeprol's molecular formula is . The structure includes multiple functional groups that contribute to its properties as a contrast agent:
The presence of iodine atoms in the structure is crucial for its imaging properties, as iodine has a high atomic number which enhances radiopacity .
Iomeprol can undergo various chemical reactions:
Reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted under controlled conditions to ensure product stability and yield .
Iomeprol acts primarily as a contrast agent in radiographic imaging by enhancing the visibility of structures within the body.
This mechanism allows for improved visualization during diagnostic procedures without significant side effects.
Iomeprol is widely used in medical imaging techniques such as:
Its safety profile makes it suitable for use in patients with varying health conditions, thereby expanding its application in clinical diagnostics .
The development of iodinated contrast media spans nearly a century of innovation, beginning with sodium iodide formulations in the 1920s that caused significant patient discomfort and toxicity. The 1950s introduced ionic monomers like diatrizoate, which offered improved imaging but still possessed osmolarities 5-8 times higher than blood plasma, leading to frequent adverse reactions. A paradigm shift occurred in the 1970s with the introduction of nonionic monomers, pioneered by the Norwegian chemist Torsten Almén, who conceptualized agents that would dissociate in solution without producing charged particles. This fundamental chemical insight led to the first-generation nonionic agents (e.g., metrizamide) with substantially reduced osmolality. Iomeprol emerged in the 1990s as part of the second-generation nonionic monomers, featuring optimized side chains that further reduced chemotoxicity while enhancing water solubility. The evolution from ionic to nonionic agents reduced osmolality from approximately 2000 mOsm/kg (for ionic HOCM) to 500-700 mOsm/kg (for nonionic LOCM like iomeprol) at standard iodine concentrations, representing a 3-4 fold improvement in physiological compatibility [2] [6] [9].
Iomeprol's regulatory journey reflects its progressive global acceptance as a safe and effective contrast agent. First developed by Bracco Imaging, the compound received European approval in the early 1990s under the brand name Iomeron. The U.S. Food and Drug Administration (FDA) granted approval much later, in November 2024, with the brand name Iomervu, making it one of the most recent additions to the American radiocontrast armamentarium [1] [5]. This delayed approval reflects the stringent requirements for contrast media in the U.S. market and extensive post-marketing surveillance data required by regulatory bodies. The global regulatory landscape for iomeprol features significant regional variation in adoption rates. Europe maintains the highest utilization, particularly in Germany and Italy where Bracco has established manufacturing presence. The Asia-Pacific region, especially Japan and China, represents the fastest-growing market due to expanding healthcare infrastructure. Regulatory approvals across global markets have enabled the development of formulations with iodine concentrations ranging from 150-400 mg/mL, accommodating diverse imaging requirements across clinical specialties [4] [8].
Table 1: Iomeprol's Global Regulatory Milestones
Year | Region/Country | Regulatory Status | Primary Brand Name(s) |
---|---|---|---|
1990s | European Union | Approved | Iomeron |
2000 | Japan | Approved | Iomeron |
2015 | China | Approved | Iomepro |
2024 | United States | Approved (Nov 2024) | Iomervu |
2025 | Global Markets | Available in 60+ countries | Various |
Iomeprol belongs to the chemical class of nonionic, triiodinated benzene derivatives classified as low-osmolar contrast media (LOCM). Its molecular structure (C₁₇H₂₂I₃N₃O₈) features three iodine atoms positioned at the 2,4,6- locations on the benzene ring, providing optimal radiopacity while maintaining molecular stability. The nonionic character results from amide bond incorporation rather than carboxylic acid groups, preventing dissociation in aqueous solutions. The molecule features hydrophilic substituents including hydroxyacetyl and dihydroxypropyl side chains that enhance water solubility while reducing protein binding and membrane interactions. This molecular architecture achieves an osmolality of approximately 521 mOsm/kg at 300 mgI/mL concentration (37°C) – significantly lower than blood plasma (~290 mOsm/kg) compared to earlier ionic agents. The chemical stability of iomeprol solutions is particularly notable, allowing formulations without chelating agents like EDTA that were previously necessary to prevent metal-catalyzed degradation. This stability profile enables flexible packaging in various container materials and reduces the potential for extractable/leachable compounds [5] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1